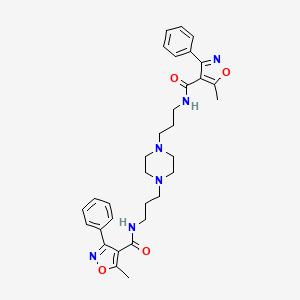![molecular formula C16H12N2O3 B5182752 N-[3-(aminocarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5182752.png)
N-[3-(aminocarbonyl)phenyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of benzofuran derivatives often involves cyclocondensation reactions, as demonstrated by Idrees et al. (2019), where various carbohydrazones were reacted with thioglycolic acid to produce novel benzofuran-2-yl derivatives. Similarly, Mohebat et al. (2015) reported the synthesis of substituted benzamides, including aminocarbonylphenyl derivatives, under solvent-free conditions or in refluxing acetonitrile, indicating the versatility of synthesis methods for these compounds (Idrees, S. Kola, N. Siddiqui, 2019) (R. Mohebat, M. Raja, Gholamreza Mohammadian, 2015).
Molecular Structure Analysis The molecular structure of benzofuran derivatives can be complex, involving intramolecular and intermolecular interactions. For instance, the structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, a related compound, was elucidated by Viterbo et al. (1980) using single-crystal X-ray analysis, highlighting the importance of crystallographic techniques in understanding the conformation and arrangement of such molecules (D. Viterbo, R. Calvino, A. Serafino, 1980).
Chemical Reactions and Properties Benzofuran derivatives exhibit a range of chemical reactions and properties, including their role as intermediates in synthesis and their biological activities. Choi et al. (2015) synthesized benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives with potent cytotoxic activities against cancer cell lines, demonstrating the chemical reactivity and potential therapeutic applications of these compounds (Minho Choi et al., 2015).
Physical Properties Analysis The physical properties of benzofuran and carboxamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in drug design and synthesis. Studies like that of Titi and Goldberg (2009), which examined the hydrogen bonding and pi-pi interactions in benzofuran dicarboxylic acid derivatives, provide insight into the factors influencing the physical properties of these compounds (H. Titi, I. Goldberg, 2009).
Chemical Properties Analysis The chemical properties of N-[3-(aminocarbonyl)phenyl]-1-benzofuran-2-carboxamide and related compounds, such as reactivity towards different chemical agents and stability under various conditions, are foundational to their utility in medicinal chemistry and other applications. The work of Saeed et al. (2010), which characterized the synthesis, spectroscopic properties, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, exemplifies the detailed analysis required to understand these chemical properties (S. Saeed, N. Rashid, M. Bhatti, P. Jones, 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, like indole derivatives, are known to interact with their targets through various mechanisms, leading to a range of biological activities . The compound’s interaction with its targets could result in changes at the molecular level, potentially affecting the function of the target proteins and the cellular processes they are involved in.
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to diverse biological activities . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.
Result of Action
Similar compounds, such as indole derivatives, are known to have a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents, is known to be influenced by factors such as pH and temperature .
Propiedades
IUPAC Name |
N-(3-carbamoylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-15(19)11-5-3-6-12(8-11)18-16(20)14-9-10-4-1-2-7-13(10)21-14/h1-9H,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDFWHAYHZONTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoylphenyl)-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldiacetamide](/img/structure/B5182678.png)
![ethyl (4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5182685.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B5182688.png)
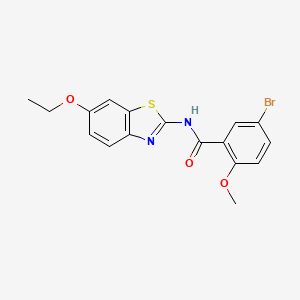
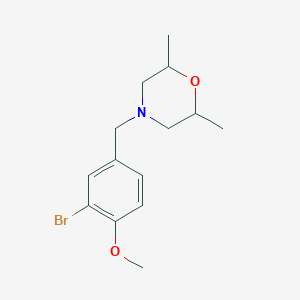
![5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5182702.png)
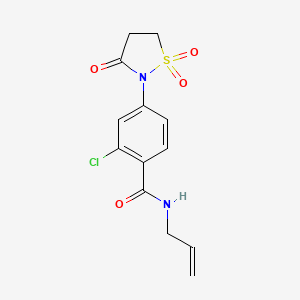
![4-{2-(benzoylamino)-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5182730.png)
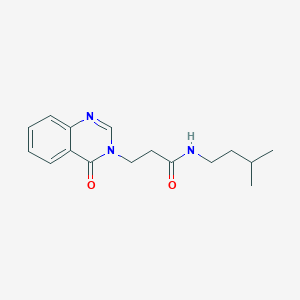


![1-(4-nitrophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5182748.png)
![[1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5182749.png)
